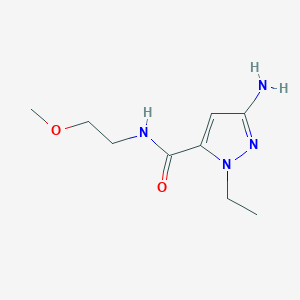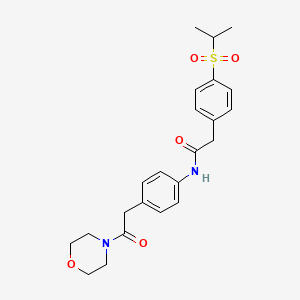![molecular formula C24H24N4O3S B2824348 2-((3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide CAS No. 1112035-17-2](/img/structure/B2824348.png)
2-((3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-((3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide” is a pyridopyrimidine derivative . Pyridopyrimidines are a class of compounds that have shown therapeutic interest and are used in various medical applications . They are part of the larger group of heterocyclic compounds, which offer a high degree of structural diversity and have proven to be broadly and economically useful as therapeutic agents .
Synthesis Analysis
The synthesis of pyridopyrimidine derivatives often involves [3+3], [4+2], [5+1] cyclization processes or domino reactions . A common approach involves the reaction of chalcone with guanidine hydrochloride . The reaction mixture is typically heated under reflux for several hours, after which the solid product is collected and recrystallized .Molecular Structure Analysis
The molecular structure of pyridopyrimidine derivatives can be analyzed using computational spectroscopic analytical items such as IR, NMR, and UV-Vis . Quantum and chemical parameters can be calculated, and the molecular electrostatic surface potential (MEP) can be studied to predict the highly electronic sites around the compounds .Chemical Reactions Analysis
The chemical reactions involving pyridopyrimidine derivatives are often complex and involve multiple steps . For example, the reaction does not stop after the nucleophilic addition and subsequent cyclization into the 2-thioxopyrimidine moiety from the intermediate .Physical And Chemical Properties Analysis
The physical and chemical properties of pyridopyrimidine derivatives can be determined using various techniques. For example, the melting point, IR spectrum, NMR spectrum, and mass spectrum can be obtained . These properties can provide valuable information about the compound’s structure and reactivity.Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Several studies have focused on the design and synthesis of compounds related to the pyrimidine derivatives for their potential anticancer properties. For instance, a study involving the synthesis of certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives tested on 60 cancer cell lines revealed one compound exhibiting appreciable cancer cell growth inhibition against eight cancer cell lines (Al-Sanea et al., 2020). Another research demonstrated the synthesis and evaluation of antitumor activity of new 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives, where several compounds displayed potent anticancer activity comparable to doxorubicin on human cancer cell lines (Hafez & El-Gazzar, 2017).
Antimicrobial Activity
The antimicrobial potential of pyrimidine derivatives has also been explored. For example, the synthesis and antimicrobial activity of some new pyrimidinone and oxazinone derivatives fused with thiophene rings demonstrated good antibacterial and antifungal activities (Hossan et al., 2012).
Zukünftige Richtungen
Pyridopyrimidines and their derivatives continue to be of interest in the development of new therapies . The progress in high-throughput biological screening technologies and a great variety of heterocyclic derivatives provide almost unlimited potential in creating physiologically active molecules . Therefore, the development of new effective methods for their synthesis remains an important area of research .
Eigenschaften
IUPAC Name |
2-[3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O3S/c1-27-15-19(17-9-5-3-6-10-17)21-22(27)23(30)28(13-14-31-2)24(26-21)32-16-20(29)25-18-11-7-4-8-12-18/h3-12,15H,13-14,16H2,1-2H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGVQBNLJYJGYKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C(=O)N(C(=N2)SCC(=O)NC3=CC=CC=C3)CCOC)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-bromo-5-(pyridin-2-yl)-2-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2824266.png)
![4-[[[(E)-4-(Dimethylamino)but-2-enoyl]amino]methyl]-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2824267.png)

![(E)-N-[1-(2,5-Difluorophenyl)-2,2-difluoroethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2824274.png)
![(E)-2-(2-(furan-2-yl)vinyl)-1-phenethyl-1H-benzo[d]imidazole](/img/structure/B2824275.png)
![Ethyl 1-(iodomethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,3'-oxetane]-4-carboxylate](/img/structure/B2824276.png)
![5-(6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline-1-carbonyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4(7H)-one](/img/structure/B2824277.png)

![3-fluoro-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)benzamide](/img/structure/B2824282.png)
![2-{[3-cyano-6-hydroxy-4-(2-methoxyphenyl)-4,5-dihydropyridin-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2824283.png)

![2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)oxy]acetic acid](/img/structure/B2824285.png)
![4-fluoro-N-[3-(prop-2-enylamino)quinoxalin-2-yl]benzenesulfonamide](/img/structure/B2824287.png)
